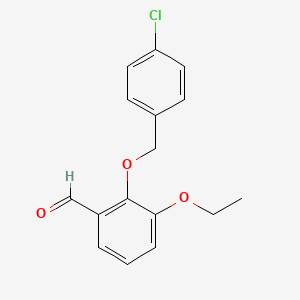
2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a benzaldehyde group, an ethoxy group, and a chlorobenzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl ether moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form Schiff bases with amines, which can be crucial in its biological activity.
類似化合物との比較
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 2-((3-Chlorobenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is unique due to the presence of both the ethoxy and chlorobenzyl ether groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C16H15ClO3 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-5-3-4-13(10-18)16(15)20-11-12-6-8-14(17)9-7-12/h3-10H,2,11H2,1H3 |
InChIキー |
RFXKVENZHQLYLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


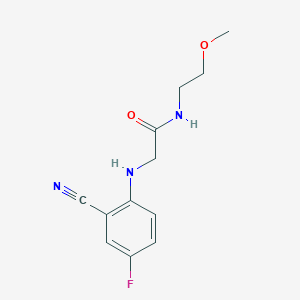
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
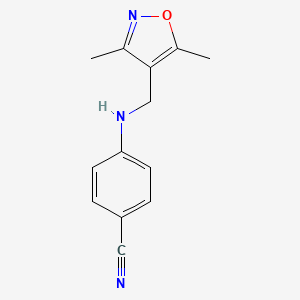


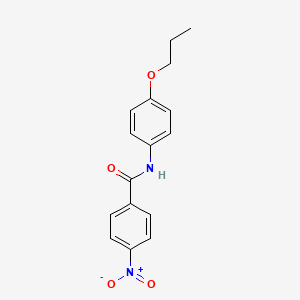




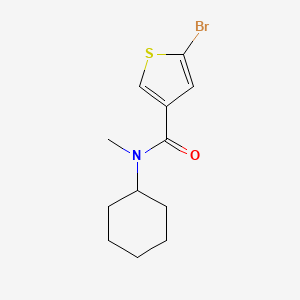
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)


